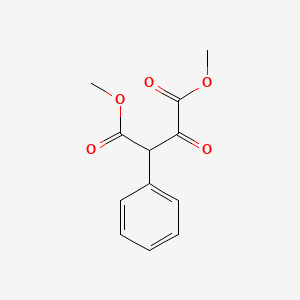

Dimethyl 2-oxo-3-phenylbutanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

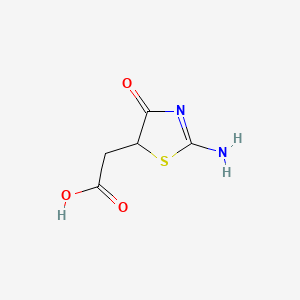

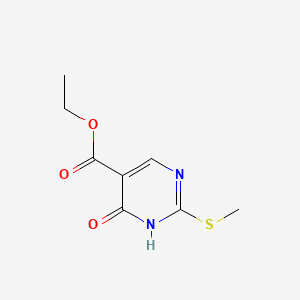

Synthesis of Heterocyclic Compounds

Dimethyl 2-oxo-3-phenylbutanedioate is utilized in the synthesis of various heterocyclic compounds, particularly phthalides and isobenzofuranones . These compounds are significant due to their presence in natural products and synthetic biologically active compounds. The compound serves as a precursor in tandem addition/cyclization reactions under basic conditions to create 3,3-disubstituted isobenzofuranones .

Pharmaceutical Intermediates

In the pharmaceutical industry, Dimethyl 2-oxo-3-phenylbutanedioate acts as an intermediate for the synthesis of drugs. Its reactivity under certain conditions allows for the construction of complex molecules, including those with quaternary carbon centers, which are challenging to synthesize but are crucial for creating bioactive molecules .

Organic Synthesis Research

Researchers use Dimethyl 2-oxo-3-phenylbutanedioate to explore new pathways in organic synthesis. It’s particularly useful in studying cascade reactions , where multiple bonds form in a sequence from a single starting material, leading to complex structures .

Catalytic Processes

This compound is also involved in catalytic processes that are part of ongoing research to develop more efficient and sustainable chemical reactions. It’s used to investigate the reactivity of certain ketones in the presence of catalysts .

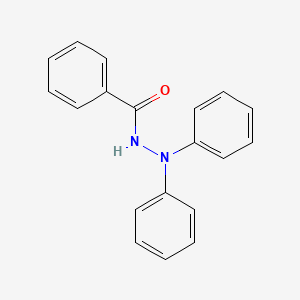

Development of Antiviral Agents

Derivatives of Dimethyl 2-oxo-3-phenylbutanedioate have been studied for their potential as antiviral agents. The structural flexibility of the compound allows for the creation of various derivatives that can be tested against a range of viruses .

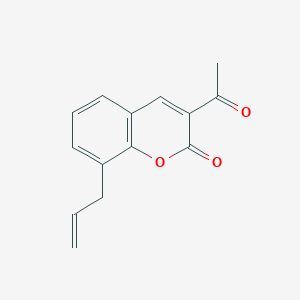

Anticancer Research

The compound’s derivatives are also being explored for their anticancer properties. By modifying the chemical structure, researchers aim to develop compounds that can target cancer cells selectively .

Agricultural Chemistry

In agriculture, Dimethyl 2-oxo-3-phenylbutanedioate derivatives can be used to synthesize plant hormones and other compounds that affect plant growth and development .

properties

IUPAC Name |

dimethyl 2-oxo-3-phenylbutanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-16-11(14)9(10(13)12(15)17-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTNPGQRYKXZDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)C(=O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60291290 |

Source

|

| Record name | dimethyl 2-oxo-3-phenylbutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-oxo-3-phenylbutanedioate | |

CAS RN |

68781-72-6 |

Source

|

| Record name | NSC74689 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl 2-oxo-3-phenylbutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.